![molecular formula C10H8Cl2N2O B2542317 (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide CAS No. 1164117-25-2](/img/structure/B2542317.png)
(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide: is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a pyrazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable pyrazolidinone derivative under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group allows for substitution reactions, where chlorine atoms can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
The compound’s potential medicinal properties are explored in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, (1E)-1-[(3,4-dichlorophenyl)methylidene]-3-oxo-1lambda5-pyrazolidin-1-ylium-2-ide stands out due to its unique dichlorophenyl group and pyrazolidinone core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2E)-2-[(3,4-dichlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(15)13-14/h1-2,5-6H,3-4H2/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPZWYJEHZUASK-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](=CC2=CC(=C(C=C2)Cl)Cl)N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/[N+](=C\C2=CC(=C(C=C2)Cl)Cl)/N=C1[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2542234.png)
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2542235.png)
![N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2542236.png)
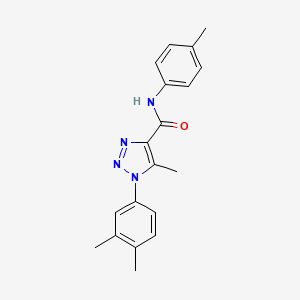
![4-Methyl-N-[(1-methylimidazol-2-yl)methyl]-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B2542239.png)
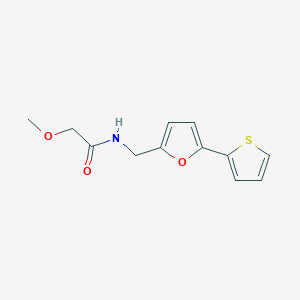
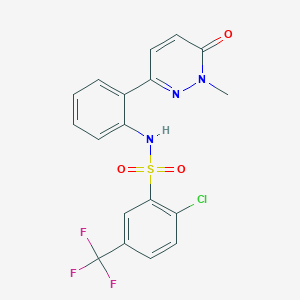
![ethyl 1-(2-chlorophenyl)-4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2542247.png)
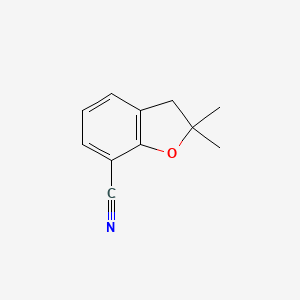
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2542253.png)
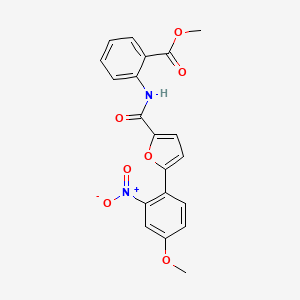

![N-(2-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2542256.png)
![3,4-difluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2542257.png)
